

5-Hydroxy-7-methoxyflavanone as a plant metabolite

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Compound of Interest

Compound Name: **5-Hydroxy-7-methoxyflavanone**

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An In-Depth Technical Guide to **5-Hydroxy-7-methoxyflavanone** (Pinostrobin) as a Plant Metabolite

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Abstract

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone found in a variety of plants.^[1] As a member of the flavonoid family, it has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.^{[2][3]} This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, natural occurrence, biosynthetic pathway, and methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities and evaluates its potential as a lead compound for therapeutic development. This document synthesizes current knowledge with practical, field-proven insights to facilitate further investigation and application of this promising plant metabolite.

Physicochemical Characteristics

5-Hydroxy-7-methoxyflavanone is a monohydroxyflavanone characterized by a C6-C3-C6 backbone. Its structure consists of a chroman-4-one ring system with a phenyl substituent at

position 2, a hydroxyl group at position 5, and a methoxy group at position 7.[\[1\]](#) This substitution pattern, particularly the methoxylation, significantly influences its lipophilicity and subsequent bioavailability and interaction with cellular targets.[\[4\]](#)

Property	Value	Source
IUPAC Name	(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one	[1]
Synonyms	Pinostrobin, Pinocembrin-7-methylether	[1] [5]
CAS Number	480-37-5	[5]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[5]
Molecular Weight	270.28 g/mol	[5]
Appearance	White to Off-White Solid	[6]
Melting Point	99-100 °C	[6]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[6]

Natural Occurrence and Biosynthesis

Natural Sources

5-Hydroxy-7-methoxyflavanone has been isolated from a diverse range of plant species, highlighting its role as a significant secondary metabolite. Its presence is well-documented in medicinal plants and resins, which underscores its long history in traditional medicine.

Plant Species	Family	Plant Part	Reference
Boesenbergia rotunda	Zingiberaceae	Rhizomes	[1]
Populus tomentosa	Salicaceae	-	[1]
Heliotropium taltalense	Boraginaceae	-	[7]
Turnera diffusa	Passifloraceae	-	[8]
Dragon's Blood Resin	Various	Resin	[9]
Artemisia sphaerocephala	Asteraceae	-	[10]

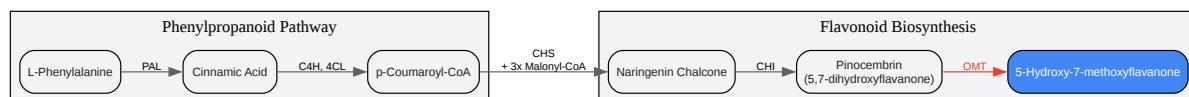
Biosynthetic Pathway

The biosynthesis of **5-Hydroxy-7-methoxyflavanone** originates from the general phenylpropanoid pathway, a ubiquitous route for the production of flavonoids in plants.[11] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core flavanone structure, which is then modified to yield the final product.

The key steps involve:

- Phenylalanine Ammonia-Lyase (PAL) and Cinnamic Acid 4-Hydroxylase (C4H) convert L-phenylalanine to p-coumaric acid.[11]
- 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
- Chalcone Synthase (CHS), a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[11]
- Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for most flavanones.[11]

- Subsequent tailoring enzymes modify the naringenin scaffold. In this case, an O-methyltransferase (OMT) is hypothesized to catalyze the methylation of the hydroxyl group at the 7-position of pinocembrin (5,7-dihydroxyflavanone) to produce **5-Hydroxy-7-methoxyflavanone**.



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Putative biosynthetic pathway of **5-Hydroxy-7-methoxyflavanone**.

Extraction, Isolation, and Characterization

The isolation of **5-Hydroxy-7-methoxyflavanone** from plant matrices requires a systematic workflow involving extraction and multi-step chromatographic purification. The choice of solvents and chromatographic phases is dictated by the polarity of the target compound.

Generalized Experimental Protocol

This protocol is a robust, self-validating system adapted from established methodologies for flavonoid isolation.[12]

Step 1: Plant Material Preparation

- Obtain dried and powdered plant material (e.g., rhizomes, roots).
- Causality: Grinding the material increases the surface area, maximizing contact with the extraction solvent for higher yield. Drying to a constant weight prevents the introduction of water, which can interfere with extraction efficiency and promote microbial growth.

Step 2: Solvent Extraction

- Perform exhaustive extraction of the plant powder with 80-95% methanol or ethanol at room temperature or under reflux.

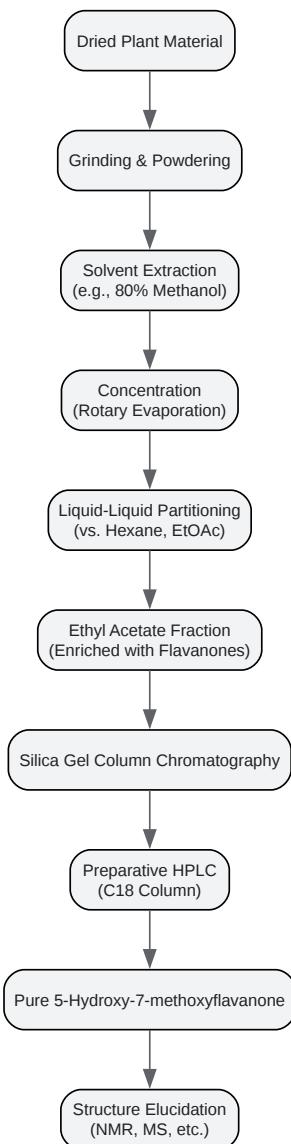
- Causality: Methanol and ethanol are effective solvents for a broad range of flavonoids, including flavanones. Refluxing can increase extraction efficiency, but room temperature maceration is preferred for potentially thermolabile compounds.

Step 3: Fractionation by Liquid-Liquid Partitioning

- Concentrate the crude extract under reduced pressure.
- Resuspend the residue in an aqueous methanol solution and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate.
- Causality: This step separates compounds based on their differential solubility. Flavanones like pinostrobin are typically of intermediate polarity and will be enriched in the ethyl acetate fraction, removing highly nonpolar lipids (n-hexane) and highly polar sugars/salts (aqueous layer).[12]

Step 4: Chromatographic Purification

- Subject the dried ethyl acetate fraction to Silica Gel Column Chromatography.
- Elute with a gradient solvent system, typically n-hexane:ethyl acetate, gradually increasing the polarity.
- Monitor fractions using Thin-Layer Chromatography (TLC).
- Pool fractions containing the target compound and further purify using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[12]
- Causality: Silica gel separates compounds based on polarity (normal-phase). Sephadex separates based on size and aromaticity. Reverse-phase preparative HPLC (C18) provides high-resolution separation, yielding a highly pure compound suitable for structural elucidation and biological assays.



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Generalized workflow for the isolation of **5-Hydroxy-7-methoxyflavanone**.

Structural Characterization

The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic techniques.[13]

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak under multiple wavelength detections (e.g., 280 nm, 320 nm) indicates high purity.

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition ($C_{16}H_{14}O_4$).
[13] Tandem MS (MS/MS) reveals characteristic fragmentation patterns that help in structural confirmation.
- Nuclear Magnetic Resonance (NMR): 1H -NMR and ^{13}C -NMR spectroscopy are essential for determining the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) establish the connectivity between protons and carbons, confirming the precise substitution pattern of the hydroxyl and methoxy groups on the flavanone scaffold.[13]

Biological Activities and Mechanisms of Action

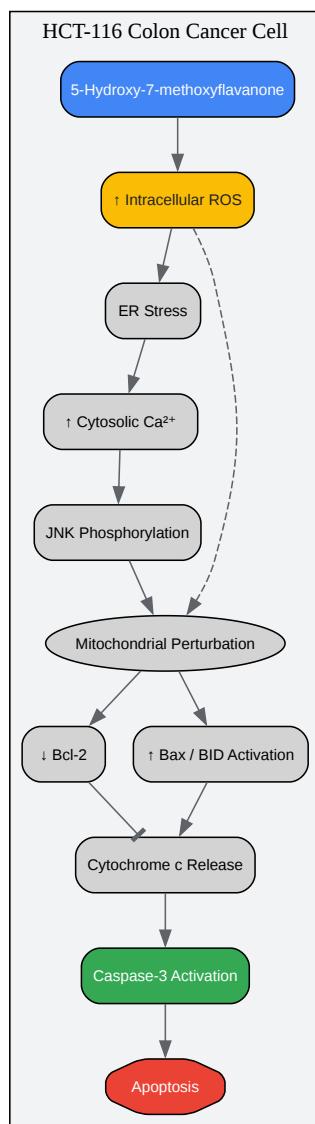
While research into **5-Hydroxy-7-methoxyflavanone** is ongoing, several studies have highlighted its significant therapeutic potential, particularly in oncology and inflammatory diseases.

Anticancer Activity

5-Hydroxy-7-methoxyflavanone has demonstrated cytotoxic effects against various cancer cell lines.[2][14] A key study elucidated its mechanism in human colon carcinoma (HCT-116) cells, revealing a pro-apoptotic effect mediated by oxidative stress.[2]

Mechanism: Induction of ROS-Mediated Apoptosis Treatment of HCT-116 cells with this flavanone leads to an increase in intracellular Reactive Oxygen Species (ROS).[2] This surge in ROS acts as a critical signaling event, triggering two interconnected cell death pathways:

- Endoplasmic Reticulum (ER) Stress: The ROS accumulation induces ER stress, leading to the release of intracellular calcium (Ca^{2+}) and the phosphorylation of c-Jun N-terminal kinase (JNK).[2]
- Mitochondrial Dysfunction: The activated JNK pathway, along with direct ROS effects, perturbs mitochondrial membrane potential. This results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins Bax and BID.[2] This cascade culminates in the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-3, the primary executioner caspase, leading to apoptotic cell death. [2] The entire process can be reversed by pre-treatment with a ROS scavenger like N-acetyl-L-cysteine (NAC), confirming that ROS generation is the crucial initiating event.[2]



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ROS-mediated apoptotic pathway induced by **5-Hydroxy-7-methoxyflavanone**.

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties.^[15] Structurally related methoxyflavones have been shown to exert potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.^{[16][17]} For instance, polymethoxylated flavones can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.^{[18][19]} This suppression is often achieved by inhibiting the activation of pro-inflammatory transcription factors like Nuclear Factor-kappaB (NF-κB).^{[17][18]} It is plausible that **5-Hydroxy-**

7-methoxyflavanone shares these mechanisms, making it a candidate for treating inflammatory diseases.

Neuroprotective Potential

While direct evidence is limited, studies on structurally analogous flavanones suggest a potential neuroprotective role. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was shown to protect neuronal cells from oxidative stress-induced toxicity and improve cognitive performance in animal models.[20] The mechanism involved the regulation of the glutathione redox ratio (GSH/GSSG) and the upregulation of brain-derived neurotrophic factor (BDNF) via the phosphorylation of cAMP-response element-binding protein (CREB).[12][20] Given the structural similarities, investigating **5-Hydroxy-7-methoxyflavanone** for similar neuroprotective activities is a promising avenue of research.

Pharmacokinetics and Drug Development

The therapeutic success of any compound is contingent upon its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME).

Metabolism and Bioavailability

Direct pharmacokinetic data for **5-Hydroxy-7-methoxyflavanone** is not extensively documented. However, studies on similar flavonoids provide critical insights. The hydroxyl group at position 5 and the methoxy group at position 7 influence its metabolic fate.

Hydroxylated flavones are typically subject to extensive phase II metabolism in the liver and intestines, undergoing glucuronidation and sulfation.[21] The 5-hydroxyl group is generally more resistant to glucuronidation than the 7-hydroxyl group, which may affect its metabolic profile compared to 5,7-dihydroxyflavanone (pinocembrin).[21]

Methoxylation can sometimes improve metabolic stability and oral bioavailability by protecting a hydroxyl group from conjugation and increasing lipophilicity, which may enhance cell membrane permeability.[4] A study on the closely related 5,7-dimethoxyflavone showed rapid absorption after oral administration in mice, with peak plasma concentrations reached within 30 minutes and wide distribution to various tissues.[22] It is likely that **5-Hydroxy-7-methoxyflavanone** also undergoes rapid absorption and extensive metabolism.

Analytical Bioanalysis Protocol

To conduct pharmacokinetic studies, a validated, sensitive, and selective bioanalytical method is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.

Protocol: Quantification in Plasma via LC-MS/MS

- Sample Preparation (Protein Precipitation): To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar flavanone). Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Analysis: Inject 5 μ L into the LC-MS/MS system.
- Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules from plasma. The use of an internal standard is critical for correcting variations in sample recovery and instrument response, ensuring accurate and precise quantification according to FDA/ICH guidelines.[\[23\]](#)

Parameter	Typical Value/Condition
LC Column	C18 (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Detection	Multiple Reaction Monitoring (MRM)
MRM Transition	To be determined experimentally (e.g., $[M+H]^+$ \rightarrow fragment ions)

Conclusion and Future Directions

5-Hydroxy-7-methoxyflavanone (pinostrobin) is a plant metabolite with a compelling profile of biological activities, most notably in the realm of anticancer research. Its ability to induce ROS-mediated apoptosis presents a clear, targetable mechanism for drug development. While its anti-inflammatory and neuroprotective potential is inferred from related structures, these areas warrant direct investigation.

Future research should focus on several key areas:

- Comprehensive Pharmacokinetic Studies: Detailed in vivo ADME studies are necessary to understand its bioavailability, metabolic fate, and potential for clinical translation.
- In Vivo Efficacy: The promising in vitro anticancer activity must be validated in relevant animal models of cancer.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
- Target Identification: While ROS generation is a known mechanism, identifying the primary upstream cellular targets of **5-Hydroxy-7-methoxyflavanone** could reveal novel therapeutic

strategies.

In conclusion, **5-Hydroxy-7-methoxyflavanone** stands as a valuable natural product scaffold for the development of new therapeutic agents. The technical framework provided in this guide offers a solid foundation for researchers to build upon, accelerating the journey from plant metabolite to potential clinical candidate.

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